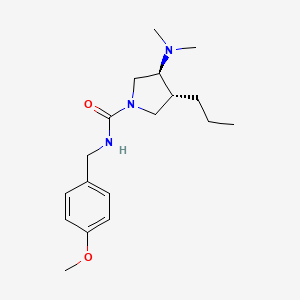
(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.22597718 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The reactions involving compounds similar to "(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide" have been explored for synthesizing heterocyclic compounds. For example, reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines have been studied for their potential to replace the MeO group with an alkylamino-group, which can afford various heterocyclic structures like 3,5-bis-(4-methoxybenzyl)pyridine (Blokhin et al., 1990).
Pharmacological Research
In pharmacological research, the structural motifs similar to the queried compound have been incorporated into molecules evaluated for their cytotoxicity and therapeutic potential. For example, compounds with N(1)-benzylidene pyridine-2-carboxamidrazone structures have been evaluated against tuberculosis, showing significant toxicity against human mononuclear leucocytes, which highlights the importance of structural modifications for reducing toxicity and increasing efficacy (Coleman et al., 2003).
Material Science
Compounds with functionalities similar to "this compound" have applications in material science, particularly in the synthesis of novel materials with potential use in medical and technological applications. For instance, novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from natural compounds like visnaginone and khellinone have been synthesized, showing promising anti-inflammatory and analgesic activities, indicating their utility in designing new pharmacologically active materials (Abu‐Hashem et al., 2020).
Analytical Chemistry
In analytical chemistry, the electrochemical behavior of compounds containing dimethylamino and methoxycarbonyl groups, similar to the queried compound, has been investigated. Studies on unsymmetrical dihydropyridines in protic mediums provide insights into the reduction and oxidation processes, which are crucial for understanding the electrochemical properties of organic compounds (David et al., 1995).
Propiedades
IUPAC Name |
(3S,4R)-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]-4-propylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-5-6-15-12-21(13-17(15)20(2)3)18(22)19-11-14-7-9-16(23-4)10-8-14/h7-10,15,17H,5-6,11-13H2,1-4H3,(H,19,22)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPXKUGLLZCJY-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
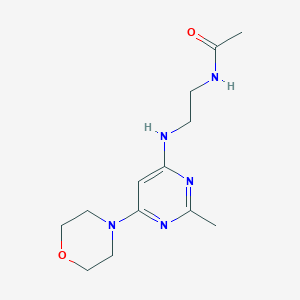
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)
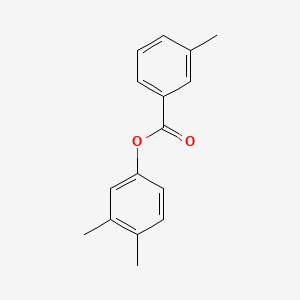
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)
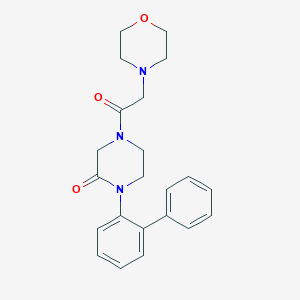
![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)
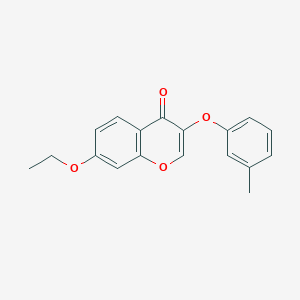
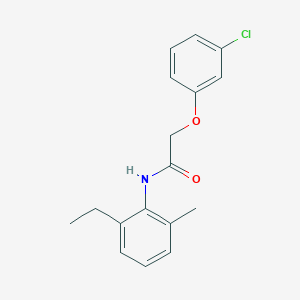
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
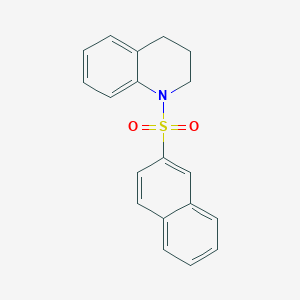
![4-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5574877.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)
